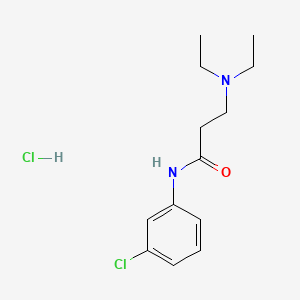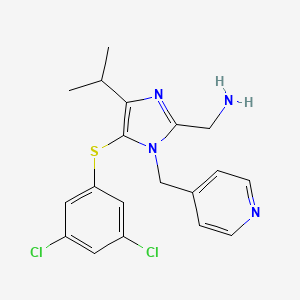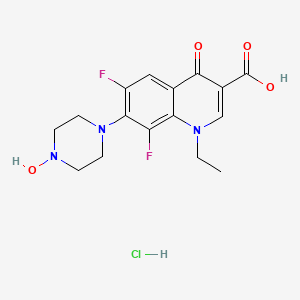
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride is a synthetic compound that belongs to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride typically involves multiple steps, including the introduction of the quinoline core, fluorination, and the addition of the piperazinyl group. Common reagents used in these reactions include fluorinating agents, piperazine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group.
Reduction: Reduction reactions may target the quinoline core or the carbonyl group.
Substitution: Substitution reactions can occur at the fluorine atoms or the piperazinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system for studying the reactivity and properties of quinolone antibiotics. It is also used in the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its antibacterial properties and its mechanism of action against various bacterial strains.
Medicine
Medically, this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry
In the industrial sector, the compound is used in the formulation of antibacterial agents and as a reference standard in quality control processes.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This leads to the disruption of bacterial DNA processes and ultimately results in cell death.
Comparison with Similar Compounds
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Norfloxacin
Comparison
Compared to other quinolone antibiotics, 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride may exhibit unique properties such as enhanced activity against certain bacterial strains or improved pharmacokinetic profiles.
Conclusion
This compound is a significant compound in the field of antibacterial research. Its synthesis, reactivity, and applications make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
109142-53-2 |
|---|---|
Molecular Formula |
C16H18ClF2N3O4 |
Molecular Weight |
389.78 g/mol |
IUPAC Name |
1-ethyl-6,8-difluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H17F2N3O4.ClH/c1-2-19-8-10(16(23)24)15(22)9-7-11(17)14(12(18)13(9)19)20-3-5-21(25)6-4-20;/h7-8,25H,2-6H2,1H3,(H,23,24);1H |
InChI Key |
PBVKEPMUNYCTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)O)F)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



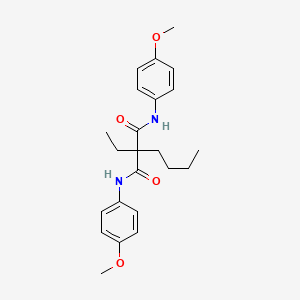
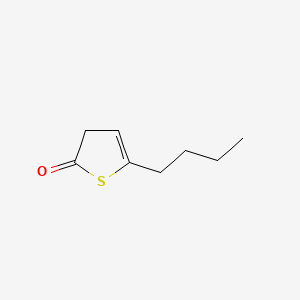

![2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12710637.png)
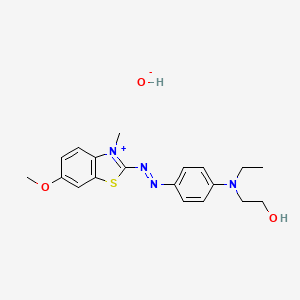
![(E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone](/img/structure/B12710652.png)

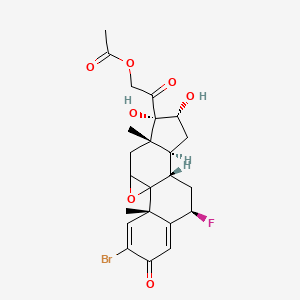
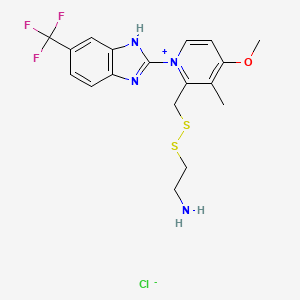
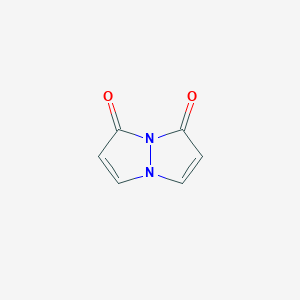
![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)
